Phenol, 2-[2-(2-chlorophenyl)ethyl]-
Description
Properties
CAS No. |
107776-75-0 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H13ClO/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8,16H,9-10H2 |
InChI Key |
RTCNJMGNHBJWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Phenol, 2-[2-(2-chlorophenyl)ethyl]- with structurally related phenolic derivatives, emphasizing substituent effects on molecular properties and bioactivity:
Key Comparative Insights:
Substituent Effects on Acidity: The electron-withdrawing chlorine atom in 2-Chlorophenol significantly lowers its pKa (~7.4) compared to non-halogenated phenols (pKa ~10). In contrast, Phenol, 2-[2-(2-chlorophenyl)ethyl]- likely exhibits weaker acidity due to the electron-donating ethyl group adjacent to the hydroxyl, though the distal chlorophenyl group may moderate this effect .
Lipophilicity and Bioavailability: The 2-(2-chlorophenyl)ethyl group in the target compound enhances lipophilicity compared to o-Ethylphenol (logP ~2.1) and 2-Chlorophenol (logP ~2.15). This property may improve membrane permeability but reduce aqueous solubility, a critical factor in drug design .
Biological Activity: Chlorinated phenols like 4-chloro-3-methylphenol demonstrate potent antimicrobial effects, attributed to membrane disruption and protein denaturation. The target compound’s bulky substituent may limit direct antimicrobial action but could serve as a scaffold for targeted therapies, as seen in immunosuppressant intermediates .
Synthetic Utility: Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate () shares a chlorophenyl motif but incorporates reactive hydrazono and ester groups, enabling diverse transformations (e.g., cyclization to heterocycles). In contrast, the target compound’s stability may favor its use as a building block in multi-step syntheses .
Environmental and Safety Considerations: Simple chlorophenols (e.g., 2-Chlorophenol) are regulated pollutants due to toxicity and persistence. The target compound’s complex structure may reduce environmental mobility but necessitates rigorous toxicity profiling, especially if used in pharmaceuticals .
Q & A
Basic: What are the recommended synthetic routes for preparing Phenol, 2-[2-(2-chlorophenyl)ethyl]-?
Methodological Answer:
The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, reacting 2-chlorophenethyl bromide with phenol under acidic conditions (e.g., AlCl₃ as a catalyst) can yield the target compound. Alternatively, Grignard reagents derived from 2-chlorophenyl derivatives may be used to introduce the ethylphenol moiety . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or side products.
Basic: What spectroscopic techniques are essential for characterizing Phenol, 2-[2-(2-chlorophenyl)ethyl]-?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and ethyl bridge connectivity. The phenol -OH proton typically appears as a broad singlet (~5 ppm), while the ethyl group shows characteristic triplet/multiplet splitting .
- FT-IR : Identification of phenolic O-H stretches (3200–3600 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., [M+H]⁺ or [M-H]⁻ peaks) .
Advanced: How can conflicting solubility or thermodynamic data for this compound be resolved in reproducibility studies?
Methodological Answer:
Discrepancies in solubility (e.g., in polar vs. non-polar solvents) or thermodynamic properties (ΔfH°) often arise from differences in sample purity, crystallinity, or measurement techniques. To address this:
- Standardize purity checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity before experiments .
- Control crystallization conditions : Recrystallize from a defined solvent system (e.g., ethanol/water) to obtain consistent polymorphs .
- Cross-validate data : Compare results from multiple methods (e.g., differential scanning calorimetry vs. computational calculations) .
Advanced: What strategies optimize the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
To enhance bioactivity:
- Structure-activity relationship (SAR) studies : Modify the phenol’s substituents (e.g., introduce electron-withdrawing groups) to increase membrane permeability. Evidence from dimeric quinazolinones suggests halogen positioning significantly affects antimicrobial potency .
- Formulation adjustments : Test the compound in liposomal carriers to improve cellular uptake. For example, encapsulate it in phosphatidylcholine-based vesicles and assess minimum inhibitory concentration (MIC) against Gram-positive pathogens .
- Synergistic combinations : Screen with adjuvants (e.g., efflux pump inhibitors) to overcome microbial resistance mechanisms .
Basic: What safety protocols are critical when handling Phenol, 2-[2-(2-chlorophenyl)ethyl]-?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
- Waste disposal : Neutralize phenolic waste with 10% NaOH before disposal in designated halogenated waste containers .
- Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for delayed toxicity symptoms (e.g., methemoglobinemia) .
Advanced: How does the chlorophenyl substituent influence the compound’s reactivity in photodegradation studies?
Methodological Answer:
The 2-chlorophenyl group increases photostability due to steric hindrance but may promote radical formation under UV light. To analyze:
- Photolysis experiments : Expose the compound to UV-C light (254 nm) in a quartz reactor and monitor degradation via LC-MS. The ethylphenol bridge likely undergoes C-O bond cleavage, yielding chlorobenzene derivatives as byproducts .
- Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and identify vulnerable sites .
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?
Methodological Answer:
Challenges include matrix interference and low detection limits. Solutions involve:
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate the compound from water or soil extracts .
- Sensitive detection : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for quantification at ng/L levels. Optimize ionization parameters (e.g., ESI-negative mode for phenolic -OH) .
- Matrix-matched calibration : Prepare standards in blank environmental matrices to account for suppression/enhancement effects .
Basic: How can the compound’s stability under varying pH conditions be assessed for pharmacological studies?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for phenolic absorption). The ethyl bridge may hydrolyze under strongly acidic or alkaline conditions, forming 2-chlorophenethyl alcohol .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models and identify optimal storage conditions (e.g., pH 6–8, 4°C) .
Advanced: What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or bacterial topoisomerases. The chlorophenyl group may occupy hydrophobic pockets, while the phenol interacts via hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose consistency .
Advanced: How do structural modifications of the ethylphenol moiety affect the compound’s pharmacokinetic profile?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., -SO₃H) to the ethyl chain to reduce LogP and improve aqueous solubility. Compare partition coefficients using shake-flask methods .
- Metabolic stability : Incubate derivatives with liver microsomes and quantify remaining parent compound via LC-MS. Fluorination of the phenyl ring may slow CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
